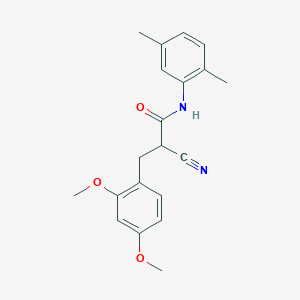

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide

Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyano group, a 2,4-dimethoxyphenyl moiety at the β-position, and an N-(2,5-dimethylphenyl) group. The compound’s structure combines electron-donating methoxy groups and sterically hindered aromatic substituents, which may influence its physicochemical properties and biological activity.

Notably, the compound is listed as discontinued by CymitQuimica (Ref: 10-F731894), suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-5-6-14(2)18(9-13)22-20(23)16(12-21)10-15-7-8-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURKRWSNFAEDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile.

Amidation Reaction: The intermediate is then reacted with 2,5-dimethylaniline under acidic conditions to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity The N-(2,5-dimethylphenyl) group is a common feature in compounds with demonstrated biological activity. For example, in hydroxynaphthalene-carboxamides, this substituent enhances PET inhibition due to its electron-withdrawing and lipophilic properties . In contrast, the target compound’s 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may reduce PET-inhibiting efficacy compared to fluorinated or methylated analogs . The cyano group in the target compound is unique among the analogs listed.

Physicochemical Properties The target compound’s molecular weight (~331 g/mol, estimated) is lower than thiazole-oxadiazole hybrid 7f (389 g/mol), suggesting differences in solubility and membrane permeability . Compared to A4.14 (m.p. 145°C), the target compound’s melting point is unknown but likely influenced by its rigid aromatic substituents and cyano group.

Synthetic Accessibility

- The synthesis of N-(disubstituted-phenyl)propanamides typically involves coupling reactions between carboxylic acids and anilines under microwave or T3P®-mediated conditions . The target compound’s discontinuation by CymitQuimica may reflect challenges in scaling up or purifying intermediates like 3-(2,4-dimethoxyphenyl)propionic acid.

Biological Activity Trends PET Inhibition: Analogs with electron-withdrawing groups (e.g., fluorine, nitro) on the anilide ring exhibit stronger PET inhibition than methoxy-substituted derivatives .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant case studies.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.41 g/mol

- CAS Number : 1260944-20-4

The biological activity of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group serves as an electrophile, allowing the compound to participate in nucleophilic reactions with biological molecules. The aromatic rings contribute to hydrophobic interactions with protein structures, influencing various biochemical pathways.

Biological Activity Overview

The compound exhibits a range of biological activities including anti-inflammatory, cytotoxic, and potential anti-cancer effects. Below are detailed findings from various studies:

Case Studies and Research Findings

-

Anti-inflammatory Effects

A study investigated the anti-inflammatory potential using macrophage cultures. The compound significantly modulated the synthesis of cytokines at non-cytotoxic concentrations, indicating its therapeutic potential in treating inflammatory diseases . -

Cytotoxic Activity

In vitro assays demonstrated that 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide effectively reduced cell viability in multiple cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation pathways . -

Mechanistic Insights

Molecular docking studies revealed that the compound binds to key targets involved in inflammatory responses and cancer progression. These interactions were supported by experimental data showing reduced activity of target enzymes upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis is typical:

Substitution : React 2,4-dimethoxyphenyl precursors with cyanoacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) to form the cyano intermediate .

Reduction : Use iron powder or catalytic hydrogenation (H₂/Pd-C) in acidic media (e.g., HCl/EtOH) to reduce nitro or halogenated intermediates .

Condensation : Employ condensing agents (e.g., EDC/HOBt or DCC) to couple the aryl amine with propanamide derivatives at 0–25°C .

- Critical Factors : Alkaline pH in substitution avoids side reactions; excess reducing agents improve yields but require purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl), cyano-group absence (no H signal), and methyl groups (δ 2.1–2.5 ppm for N-(2,5-dimethylphenyl)) .

- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- LC-MS : Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer :

- Solvent Screening : Test DMSO (primary), ethanol, or THF with <1% v/v in aqueous buffers to avoid cytotoxicity .

- Surfactant Use : Add 0.1% Tween-80 or cyclodextrins to enhance solubility .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatible solvents (e.g., δD ~18 MPa¹/² for aromatic amides) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use DFT (e.g., Gaussian, ORCA) to model transition states for condensation steps, identifying energy barriers and regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to refine temperature/pH conditions .

- Machine Learning : Train models on similar arylpropanamide syntheses to predict optimal molar ratios or catalysts .

Q. What experimental design (DoE) strategies are suitable for optimizing reaction yields while minimizing resource use?

- Methodological Answer :

- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) at 2–3 levels to identify interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | DMF | THF |

- Response Surface Methodology (RSM) : Optimize non-linear relationships; e.g., maximize yield at 75°C with 8 mol% catalyst in DMF .

Q. How can researchers resolve contradictions in crystallographic or biological activity data for this compound?

- Methodological Answer :

- Crystallography : If asymmetric units show conformational variability (e.g., dihedral angles ±10°), validate via Rietveld refinement or variable-temperature XRD .

- Biological Assays : Replicate studies under standardized conditions (e.g., ATP levels in cell viability assays) and use meta-analysis to account for batch effects .

Q. What mechanisms underlie this compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; prioritize residues (e.g., hydrophobic pockets for dimethylphenyl) .

- SAR Probes : Synthesize analogs with modified methoxy/methyl groups and test IC₅₀ shifts. For example:

| Analog Modification | IC₅₀ (μM) |

|---|---|

| 2,4-Dimethoxy → 3,5-Dimethoxy | 12.4 → 25.6 |

| N-(2,5-Dimethyl) → N-(3,4-Dimethyl) | 12.4 → 8.9 |

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.